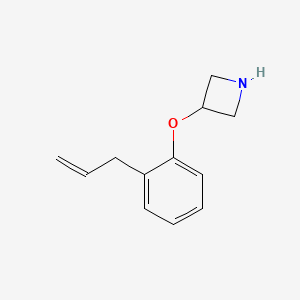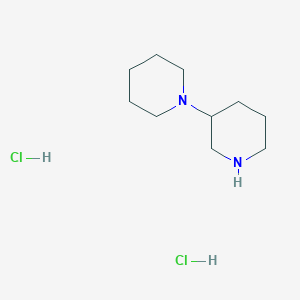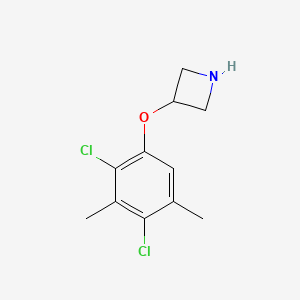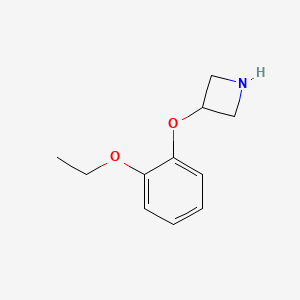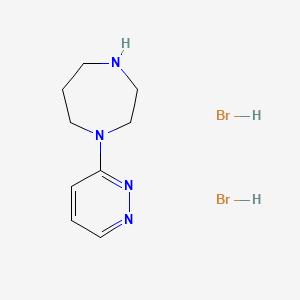
1-(Pyridazin-3-yl)-1,4-Diazepan-dihydrobromid
Übersicht
Beschreibung
1-(Pyridazin-3-yl)-1,4-diazepane dihydrobromide is a compound that features a pyridazine ring fused with a diazepane moiety. Pyridazine derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Wissenschaftliche Forschungsanwendungen
1-(Pyridazin-3-yl)-1,4-diazepane dihydrobromide has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential therapeutic benefits.
Biology: The compound is used in studying enzyme inhibition and receptor binding due to its unique structure.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
Target of Action
Pyridazinone derivatives, which are structurally similar, have been shown to interact with a range of biological targets . For instance, both the arylpiperazinyl and the pyridazinone moieties are key elements for α 1-AR affinity .
Mode of Action
Pyridazinone derivatives have been shown to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that 1-(Pyridazin-3-yl)-1,4-diazepane dihydrobromide might interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Given the pharmacological activities of related pyridazinone derivatives, it can be inferred that this compound may influence a variety of biochemical pathways .
Pharmacokinetics
The easy functionalization at various ring positions of pyridazinones makes them an attractive synthetic building block for designing and synthesis of new drugs . This suggests that the compound may have favorable pharmacokinetic properties.
Result of Action
Related pyridazinone derivatives have been shown to possess a wide range of pharmacological properties such as anti-inflammatory, antiulcer, antidiabetic, and antiplatelet activity . Therefore, it is plausible that 1-(Pyridazin-3-yl)-1,4-diazepane dihydrobromide may have similar effects.
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other molecules .
Biochemische Analyse
Biochemical Properties
1-(Pyridazin-3-yl)-1,4-diazepane dihydrobromide plays a significant role in various biochemical reactions. The pyridazine ring within this compound interacts with several enzymes, proteins, and other biomolecules. For instance, the pyridazine ring’s dual hydrogen-bonding capacity allows it to form stable interactions with enzyme active sites, potentially inhibiting or modulating enzyme activity . Additionally, the high dipole moment of the pyridazine ring facilitates π-π stacking interactions with aromatic amino acids in proteins, further stabilizing these interactions . These properties enable 1-(Pyridazin-3-yl)-1,4-diazepane dihydrobromide to act as a versatile scaffold in drug design and molecular recognition studies.
Cellular Effects
1-(Pyridazin-3-yl)-1,4-diazepane dihydrobromide exerts various effects on different types of cells and cellular processes. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the pyridazine ring’s ability to interact with key signaling proteins can alter downstream signaling cascades, leading to changes in gene expression and cellular responses . Additionally, 1-(Pyridazin-3-yl)-1,4-diazepane dihydrobromide may affect cellular metabolism by interacting with metabolic enzymes, thereby influencing metabolic flux and metabolite levels . These cellular effects highlight the compound’s potential as a tool for studying cellular processes and developing therapeutic agents.
Molecular Mechanism
The molecular mechanism of action of 1-(Pyridazin-3-yl)-1,4-diazepane dihydrobromide involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, π-π stacking, and other non-covalent interactions . These binding interactions can lead to enzyme inhibition or activation, depending on the nature of the interaction and the target enzyme . Furthermore, 1-(Pyridazin-3-yl)-1,4-diazepane dihydrobromide can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional machinery . These molecular mechanisms underpin the compound’s diverse biological activities and potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Pyridazin-3-yl)-1,4-diazepane dihydrobromide can change over time due to factors such as stability and degradation. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time when exposed to light, heat, or other environmental factors . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with some studies reporting sustained modulation of cellular processes over extended periods . These temporal effects are important considerations for experimental design and the development of therapeutic applications.
Dosage Effects in Animal Models
The effects of 1-(Pyridazin-3-yl)-1,4-diazepane dihydrobromide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme modulation and improved cellular function . At higher doses, toxic or adverse effects may be observed, including cellular toxicity and disruption of normal cellular processes . Threshold effects have been reported, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing significant harm . These dosage effects are crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
1-(Pyridazin-3-yl)-1,4-diazepane dihydrobromide is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s pyridazine ring can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . Additionally, the compound can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby altering the levels of specific metabolites . These interactions with metabolic pathways highlight the compound’s potential impact on cellular metabolism and its relevance in drug development.
Transport and Distribution
The transport and distribution of 1-(Pyridazin-3-yl)-1,4-diazepane dihydrobromide within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through specific transporters, such as organic cation transporters, and distributed to different cellular compartments . Binding proteins within the cell can further influence the compound’s localization and accumulation, affecting its biological activity . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of 1-(Pyridazin-3-yl)-1,4-diazepane dihydrobromide plays a critical role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, the pyridazine ring may contain specific motifs that facilitate its localization to the nucleus, where it can interact with transcription factors and modulate gene expression . Additionally, the compound’s localization to other organelles, such as mitochondria or the endoplasmic reticulum, can influence its effects on cellular metabolism and signaling . These subcellular localization patterns are important for understanding the compound’s mechanism of action and optimizing its therapeutic applications.
Vorbereitungsmethoden
The synthesis of 1-(Pyridazin-3-yl)-1,4-diazepane dihydrobromide typically involves the reaction of pyridazine derivatives with diazepane under specific conditions. One common method includes the cyclization of hydrazine derivatives with ketones or esters, followed by bromination to obtain the dihydrobromide salt . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pH levels.
Analyse Chemischer Reaktionen
1-(Pyridazin-3-yl)-1,4-diazepane dihydrobromide undergoes various chemical reactions, including:
Vergleich Mit ähnlichen Verbindungen
1-(Pyridazin-3-yl)-1,4-diazepane dihydrobromide can be compared with other pyridazine derivatives, such as:
Minaprine: A monoamine oxidase inhibitor used as an antidepressant.
Relugolix: A gonadotropin-releasing hormone receptor antagonist.
Deucravacitinib: An allosteric inhibitor of tyrosine kinase 2.
These compounds share the pyridazine core but differ in their additional functional groups and pharmacological targets, highlighting the versatility and uniqueness of 1-(Pyridazin-3-yl)-1,4-diazepane dihydrobromide .
Eigenschaften
IUPAC Name |
1-pyridazin-3-yl-1,4-diazepane;dihydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4.2BrH/c1-3-9(12-11-5-1)13-7-2-4-10-6-8-13;;/h1,3,5,10H,2,4,6-8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPOMMSPMAIPIMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=NN=CC=C2.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Br2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


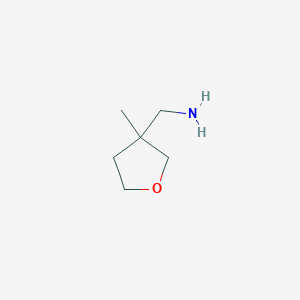
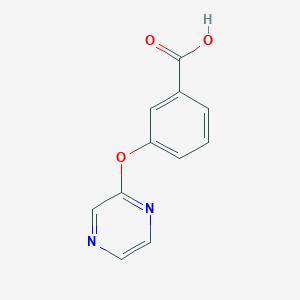
![[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methanol hydrochloride](/img/structure/B1395356.png)
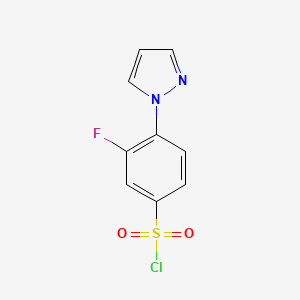
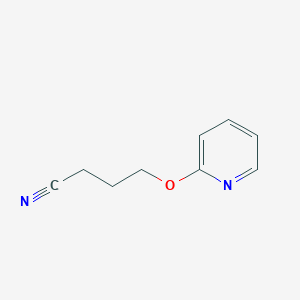
![1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B1395359.png)
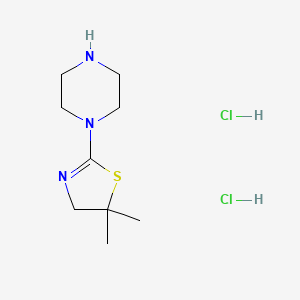
![Benzyl (4-aminobicyclo[2.1.1]hexan-1-yl)carbamate](/img/structure/B1395363.png)
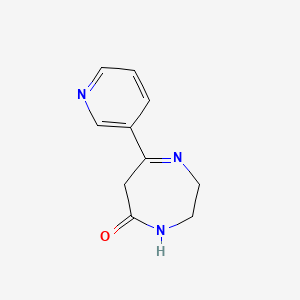
![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-cyclopropylacetamide](/img/structure/B1395366.png)
